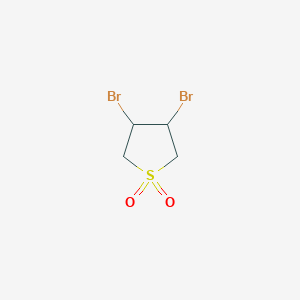

3,4-Dibromosulfolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWKQCYAMPDEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884784 | |

| Record name | Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15091-30-2, 7311-84-4 | |

| Record name | Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15091-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dibromosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dibromosulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4R)-3,4-dibromo-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromosulfolane for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 3,4-Dibromosulfolane (CAS No. 15091-30-2), a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into the core chemical and physical properties, provides detailed synthetic protocols, explores its reactivity and mechanistic pathways, and discusses its applications as a versatile building block. Furthermore, this guide offers in-depth safety and handling procedures to ensure its responsible use in a laboratory setting. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage the unique chemical attributes of this compound in their work.

Introduction and Chemical Identity

This compound, also known as 3,4-Dibromotetrahydrothiophene 1,1-dioxide, is a five-membered heterocyclic compound containing a sulfonyl functional group and two bromine atoms on adjacent carbons. The presence of the electron-withdrawing sulfonyl group and the reactive bromine atoms makes it a valuable intermediate in organic synthesis. Its CAS number is 15091-30-2.[1][2][3]

The sulfone moiety imparts chemical stability and acts as a potent hydrogen bond acceptor, while the bromine atoms serve as leaving groups in nucleophilic substitution reactions or as handles for organometallic cross-coupling reactions.[4][5] This unique combination of features allows for the construction of complex molecular architectures, making it a relevant building block in the synthesis of pharmaceuticals and agrochemicals.[1][5]

Molecular Structure

The structure of this compound is depicted below. The molecule can exist as cis and trans diastereomers, with the trans isomer generally being more stable.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15091-30-2 | [2][3] |

| Molecular Formula | C₄H₆Br₂O₂S | [2] |

| Molecular Weight | 277.96 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 142-146 °C | |

| Topological Polar Surface Area | 42.5 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis of this compound

The most direct and common route to this compound is the oxidation of its precursor, 3,4-dibromothiophene. The oxidation of thioethers to sulfones is a fundamental transformation in organic chemistry, with several reliable methods available.[6][7]

Synthesis of the Precursor: 3,4-Dibromothiophene

3,4-Dibromothiophene is typically prepared via the selective debromination of 2,3,4,5-tetrabromothiophene using zinc powder in acetic acid. This reaction is highly regioselective due to the higher reactivity of the α-bromines compared to the β-bromines on the thiophene ring.

Experimental Protocol: Synthesis of 3,4-Dibromothiophene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4,5-tetrabromothiophene (1 equivalent), glacial acetic acid (2.5 equivalents), and water.

-

Catalyst Addition: To the stirred mixture, add zinc powder (3.5 equivalents) portion-wise over 30 minutes to control the initial exotherm.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Reflux: Heat the reaction mixture to 55-70 °C and maintain a gentle reflux for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by reduced pressure distillation, collecting the fraction at approximately 100 °C.

Oxidation to this compound

The oxidation of the 3,4-dibromothiophene to the corresponding sulfone can be achieved using various oxidizing agents. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).[4][8][9] Typically, two equivalents of the peroxy acid are required to convert the thioether directly to the sulfone.[8]

Experimental Protocol: Synthesis of this compound [8]

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dibromothiophene (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM).

-

Oxidant Addition: Cool the solution in an ice bath to 0 °C. Add m-CPBA (2.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: The portion-wise addition and temperature control are crucial to manage the exothermic nature of the oxidation and to minimize potential side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the methine (CH-Br) and methylene (CH₂) protons. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group and the bromine atoms. The methine protons will be deshielded and appear further downfield compared to the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display two distinct signals for the two types of carbon atoms in the ring. The carbon atoms bonded to bromine will appear at a characteristic chemical shift.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the sulfonyl group.[12][13]

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~1350-1300 | Asymmetric SO₂ stretch | Strong |

| ~1150-1120 | Symmetric SO₂ stretch | Strong |

| ~3000-2850 | C-H stretch | Medium |

| ~700-600 | C-Br stretch | Strong |

Note: The exact positions of the SO₂ stretching bands are characteristic of the sulfone group and their high intensity makes them easily identifiable.[14][15]

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak cluster for the molecular ion.[16]

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the two C-Br bonds, which are activated towards nucleophilic substitution. The strong electron-withdrawing effect of the sulfonyl group influences the reactivity of the adjacent carbons.

Nucleophilic Substitution Reactions

The carbon atoms bonded to bromine are electrophilic and susceptible to attack by nucleophiles. These reactions can proceed via an SN2 mechanism, especially with good, non-basic nucleophiles in polar aprotic solvents.[6]

This reactivity allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, to create diverse sulfolane-based scaffolds.[13] Such scaffolds are of interest in medicinal chemistry due to the favorable physicochemical properties imparted by the sulfone group.

Applications in Drug Discovery and Agrochemicals

This compound serves as a building block for more complex molecules with potential biological activity.

-

Pharmaceuticals: The CAS number for this compound has been cited in patents related to the synthesis of N,N'-diarylurea compounds investigated as inhibitors of translation initiation, a target for anti-cancer therapies.[17][18] While the exact role of the dibromosulfolane was not detailed, it points to its use in constructing libraries of bioactive compounds. Furthermore, related brominated heterocyclic systems are precursors to kinase inhibitors, a major class of therapeutic agents.[19][20][21][22]

-

Agrochemicals: Halogenated heterocyclic compounds are prevalent in modern fungicides and herbicides.[23][24][25][26][27] The this compound scaffold can be used to synthesize novel agrochemicals, where the sulfone group can enhance systemic transport in plants and the bromine atoms provide sites for further functionalization to optimize biological activity.

-

Biocidal Activity: Halogenated organic compounds often exhibit antimicrobial properties.[23][28] Their mechanism of action typically involves the disruption of proteins and cell membranes through oxidation.[1][29] While specific studies on this compound are limited, it can be inferred that it may possess biocidal activity due to the presence of reactive bromine atoms.

Safety, Handling, and Disposal

As a Senior Application Scientist, I must emphasize that proper safety protocols are paramount when working with halogenated organic compounds.

Hazard Identification

This compound is classified as a hazardous substance. It is poisonous by intraperitoneal and intravenous routes.[2] When heated to decomposition, it can emit toxic fumes of bromine and sulfur oxides.[2] It may cause skin, eye, and respiratory irritation.[30]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves prior to use and use proper glove removal technique.

-

Skin and Body Protection: Wear a lab coat, and ensure arms and legs are covered.

-

Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling and Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Avoid creating dust when handling the solid material.

Spill and Exposure Procedures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable and versatile building block for advanced chemical synthesis. Its unique combination of a stable sulfone core and reactive bromine atoms provides a platform for creating a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, will enable researchers to effectively and safely utilize this compound in the development of novel pharmaceuticals, agrochemicals, and other advanced materials.

References

- LookChem. (n.d.). Cas 15091-30-2, this compound.

- Wiley-VCH. (2007).

- BenchChem. (2025). FT-IR spectroscopy for identifying sulfonyl groups in 2,4-butanesultone.

- ResearchGate. (2025).

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- OnePetro. (1997, March 9).

- Google Patents. (n.d.).

- Reddit. (2022, July 10).

- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.

- The Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra.

- ACS Publications. (1975, September 1). Nucleophilic displacements on halogen atoms. V. Reactions of .alpha.-halo sulfones with sterically hindered nucleophiles.

- ResearchGate. (n.d.).

- ACS Publications. (n.d.). Nucleophilic displacements on halogen atoms. 8. Reactons of .alpha.-halo sulfones with triarylphosphines, alkyldiphenylphosphines, and phosphites.

- ScienceDirect. (n.d.).

- Google Patents. (n.d.).

- ACS Publications. (n.d.). Nucleophilic displacements on halogen atoms. II. Kinetic study of the reactions of .alpha.-Halo sulfones with triphenylphosphine.

- ResearchGate. (2025).

- ResearchGate. (2025). Antimicrobial Activity of Halogens.

- BenchChem. (n.d.).

- MDPI. (n.d.). The Effects of Halogenated Compounds on the Anaerobic Digestion of Macroalgae.

- Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- MDPI. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

- Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per.

- PubChemLite. (n.d.). This compound (C4H6Br2O2S).

- LookChem. (n.d.). Cas 15091-30-2,this compound.

- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid).

- MDPI. (n.d.). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives.

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Ramberg–Bäcklund reaction.

- PubMed Central. (2023, November 2).

- Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).

- Canada Gazette, Part I. (1998, January 7).

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- PubMed Central. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.

- NIH. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.

- ResearchGate. (2025). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.

- RUDN Journal of Agronomy and Animal Industries. (n.d.). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth.

- PubMed Central. (n.d.). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety.

- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- ResearchGate. (2025).

Sources

- 1. youtube.com [youtube.com]

- 2. Page loading... [guidechem.com]

- 3. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. instanano.com [instanano.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. This compound(15091-30-2) MS [m.chemicalbook.com]

- 17. US9421211B2 - N,Nâ²-diarylurea compounds and N,Nâ²-diarylthiourea compounds as inhibitors of translation initiation - Google Patents [patents.google.com]

- 18. AU2010253820A1 - N,N-diarylurea compounds and N,N'-diarylthiourea compounds as inhibitors of translation initiation - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]

- 27. researchgate.net [researchgate.net]

- 28. onepetro.org [onepetro.org]

- 29. researchgate.net [researchgate.net]

- 30. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3,4-Dibromosulfolane

Introduction

Sulfolane (tetrahydrothiophene 1,1-dioxide) is a highly polar, aprotic organosulfur compound widely recognized for its exceptional thermal and chemical stability.[1][2] These properties have established it as a critical industrial solvent, particularly in extractive distillation for separating aromatic hydrocarbons from aliphatic streams.[1][2][3] Beyond its solvent properties, the sulfolane scaffold serves as a valuable structural motif in medicinal chemistry and a versatile precursor in organic synthesis.

This guide focuses on a key halogenated derivative, 3,4-Dibromosulfolane (CAS No: 15091-30-2).[4][5] The introduction of two bromine atoms onto the sulfolane ring at the C3 and C4 positions creates a molecule with distinct stereochemical properties and significantly enhanced synthetic utility. The bromine atoms act as reactive handles, positioning this compound as a powerful building block for constructing complex molecular architectures, including novel pharmaceutical intermediates.[6][7] This document provides a comprehensive technical examination of the molecular structure of this compound, its stereoisomers, conformational analysis, synthesis, and spectroscopic characterization, tailored for researchers, chemists, and professionals in drug development.

Part 1: Molecular Structure and Stereochemistry

The foundational structure of this compound consists of a five-membered saturated ring containing a sulfone group (SO₂) and two bromine substituents. This arrangement gives rise to critical structural and stereochemical features that dictate its reactivity and physical properties.

Core Chemical Identity

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂O₂S | [4][8] |

| Molecular Weight | 277.96 g/mol | [4][5] |

| IUPAC Name | 3,4-dibromothiolane 1,1-dioxide | [4] |

| Synonyms | 3,4-Dibromotetrahydrothiophene 1,1-dioxide | [9][10][11] |

| CAS Number | 15091-30-2 | [4][5] |

Stereoisomerism: The Cis and Trans Configurations

The presence of chiral centers at the C3 and C4 carbons means that this compound exists as stereoisomers. The relative orientation of the two carbon-bromine bonds defines them as either cis or trans.[12]

-

cis-3,4-Dibromosulfolane: Both bromine atoms are situated on the same face of the sulfolane ring. This configuration results in a plane of symmetry, making the molecule achiral (a meso compound).

-

trans-3,4-Dibromosulfolane: The bromine atoms are on opposite faces of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (3R,4R) and (3S,4S). The racemate is the most commonly encountered form.

The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain between the bulky bromine atoms.[13] Most commercial and synthetic preparations yield the trans isomer as the major product.

Conformational Analysis

Unlike aromatic rings, the five-membered sulfolane ring is not planar. It adopts a puckered conformation to minimize torsional and angle strain. The two primary conformations are the envelope (E) and twist (T) forms. A recent crystallographic study of related halogenated sulfolane derivatives confirms that they adopt twisted conformations rather than planar ones.[14]

In this compound, the substituents' positions (axial vs. equatorial) are determined by the ring pucker and the stereochemistry (cis vs. trans). In the more stable trans isomer, the molecule can adopt a conformation where both large bromine groups occupy pseudo-equatorial positions, minimizing unfavorable steric interactions.

Quantitative Structural Data

Definitive bond lengths and angles are determined through X-ray crystallography.[15][16] While a specific crystal structure for this compound is not publicly cataloged, data from closely related structures, such as trans-3,4-dibromodihydrothiophene dioxide, provide excellent approximations.[14]

| Parameter | Typical Value (Å or °) | Rationale |

| Bond Length (C-S) | ~1.80 Å | Typical for single bonds between sp³ carbon and sulfur in sulfones. |

| Bond Length (S=O) | ~1.45 Å | Characteristic of the strong, polar double bond in the sulfone group. |

| Bond Length (C-C) | ~1.54 Å | Standard sp³-sp³ carbon single bond length. |

| Bond Length (C-Br) | ~1.94 Å | Typical for a single bond between sp³ carbon and bromine. |

| Bond Angle (O-S-O) | ~118° | The repulsion between the two oxygen atoms opens this angle slightly from the ideal tetrahedral angle. |

| Bond Angle (C-S-C) | ~95° | The acute angle within the five-membered ring is characteristic of cyclic sulfides and sulfones. |

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through the electrophilic addition of bromine across the double bond of a precursor, 3-sulfolene. This reaction demonstrates high stereoselectivity, providing a reliable route to the trans isomer.

Experimental Protocol: Stereoselective Synthesis of trans-3,4-Dibromosulfolane

This protocol describes a standard laboratory procedure. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.

Objective: To synthesize trans-3,4-Dibromosulfolane via the bromination of 3-sulfolene.

Materials:

-

3-Sulfolene (C₄H₆O₂S)

-

Elemental Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄, solvent)

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 11.8 g (0.1 mol) of 3-sulfolene in 100 mL of carbon tetrachloride. Cool the flask in an ice bath to 0-5 °C.

-

Causality: The reaction is exothermic, and low temperature is maintained to control the reaction rate and minimize side reactions. CCl₄ is an inert solvent that readily dissolves both the reactant and bromine.

-

-

Bromine Addition: Slowly add 16.0 g (5.1 mL, 0.1 mol) of elemental bromine dropwise from the addition funnel over 30 minutes. Maintain vigorous stirring. The characteristic red-brown color of bromine should fade as it is consumed.

-

Causality: The reaction proceeds via a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite to the bromonium bridge (anti-addition), resulting exclusively in the formation of the trans product.[13]

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another hour to ensure full conversion.

-

Work-up & Quenching: Transfer the reaction mixture to a separatory funnel. Add 50 mL of saturated sodium thiosulfate solution and shake. The organic layer should become colorless as excess bromine is reduced to bromide.

-

Causality: Sodium thiosulfate is a reducing agent that safely neutralizes unreacted bromine (Br₂ + 2Na₂S₂O₃ → 2NaBr + Na₂S₄O₆).

-

-

Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any acidic byproducts), 50 mL of water, and finally 50 mL of brine (to aid in phase separation).

-

Drying and Solvent Removal: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (CCl₄) using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from hot methanol. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly. White, crystalline needles of trans-3,4-Dibromosulfolane will form. Filter the crystals and dry them in a vacuum oven.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of trans-3,4-Dibromosulfolane.

Spectroscopic Data for Structural Confirmation

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The data below is characteristic of the trans isomer.

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~4.5 ppm (m, 2H), δ ~3.8 ppm (m, 4H) | Due to the molecule's C₂ symmetry, the two C-H protons adjacent to the bromines are equivalent, as are the two sets of CH₂ protons adjacent to the sulfone group. |

| ¹³C NMR | δ ~50-55 ppm (C-Br), δ ~58-62 ppm (C-SO₂) | Two distinct signals are expected, one for the two equivalent carbons bearing bromine and one for the two equivalent carbons adjacent to the sulfone group. |

| IR (KBr) | 1320 cm⁻¹ (strong), 1140 cm⁻¹ (strong) | These two intense absorption bands are the classic signature of a sulfone group, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[17] |

| Mass Spec (EI) | m/z 276, 278, 280 (M⁺) | The molecular ion peak appears as a characteristic triplet with a ~1:2:1 intensity ratio, confirming the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[17][18] |

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The C-Br bonds provide two reactive sites for elaboration into more complex structures.

A Versatile Synthetic Building Block

-

Nucleophilic Substitution: The bromine atoms are excellent leaving groups and can be displaced by a wide range of nucleophiles (e.g., amines, azides, alkoxides, thiols) to introduce new functional groups at the 3 and 4 positions. This allows for the creation of a diverse library of 3,4-disubstituted sulfolane derivatives.

-

Elimination Reactions: Treatment with a strong base can induce double dehydrobromination, yielding 2,4-sulfolene (thiophene-1,1-dioxide), a reactive diene used in Diels-Alder reactions.

-

Precursor to Fused Ring Systems: It serves as a starting point for synthesizing bicyclic systems containing the sulfolane moiety, which are of interest in materials science and medicinal chemistry.[19]

Significance in Medicinal Chemistry

The sulfone functional group is a bioisostere of sulfoxides and sulfonamides and is considered a "privileged" scaffold in drug design. It is prized for its properties as a strong hydrogen bond acceptor, its metabolic stability, and its ability to improve the physicochemical properties (e.g., solubility, polarity) of a drug candidate.[6]

This compound provides an accessible entry point to new chemical entities incorporating this valuable pharmacophore. By using it as a starting scaffold, medicinal chemists can systematically explore the structure-activity relationship (SAR) of novel compounds.

Logical Pathway in Drug Discovery

Caption: Role of this compound as a precursor in a drug discovery workflow.

Conclusion

This compound is more than just a halogenated solvent derivative; it is a synthetically valuable molecule with a well-defined molecular structure and stereochemistry. Its five-membered ring adopts a stable, puckered conformation, and it exists as distinct cis and trans isomers, with the latter being more prevalent and accessible through stereoselective synthesis. The two bromine atoms provide reactive centers that chemists can exploit to build molecular complexity, making it a powerful building block in organic synthesis. For professionals in drug development, this compound offers a robust starting point for creating novel compounds that feature the pharmaceutically important sulfone scaffold, enabling the exploration of new therapeutic agents.

References

- PubChem.Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.

- LookChem.Cas 15091-30-2, this compound.[Link]

- LookChem.this compound.[Link]

- PubChemLite.this compound (C4H6Br2O2S).[Link]

- Tetrahedron.this compound | 15091-30-2.[Link]

- Kyushu University Library Collections.Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes.[Link]

- Wikipedia.Sulfolane.[Link]

- Chemistry LibreTexts.X-ray Crystallography.[Link]

- National Institutes of Health (NIH).X-Ray Crystallography of Chemical Compounds.[Link]

- Google Patents.

- Google Patents.CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene.

- MDPI.Sulfolane Analysis in Environmental Samples: A Critical Review.[Link]

- Taylor & Francis Online.Sulfolane – Knowledge and References.[Link]

- eLS.

- Quora.

- ResearchGate.Samples of sulfolane, from the left: pure sulfolane, sulfolane after...[Link]

- The World of Materials.

- ResearchGate.

- European Pharmaceutical Review.

- YouTube.[Chemistry] Draw the cis and trans isomers for the following...[Link]

- PubChem.3,4-Dibromothiophene.[Link]

- SciSpace.New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[Link]

- ResearchGate.Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins.[Link]

- Chemistry LibreTexts.4.2: Cis-Trans Isomerism in Cycloalkanes.[Link]

Sources

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. cpchem.com [cpchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 15091-30-2 [chemicalbook.com]

- 6. Cas 15091-30-2,this compound | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound|lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 15091-30-2 | TCI AMERICA [tcichemicals.com]

- 11. 15091-30-2 | this compound | Tetrahedron [thsci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. This compound(15091-30-2) MS [m.chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Core Molecular Identity and Physical Characteristics

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Dibromosulfolane

This guide offers a comprehensive exploration of this compound (CAS No. 15091-30-2), a key intermediate in synthetic organic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's structure, synthesis, reactivity, and handling. We will delve into the causal relationships between its structural features—namely the electron-withdrawing sulfone group and the two bromine atoms—and its characteristic chemical behavior, particularly in elimination and substitution reactions.

This compound, systematically named 3,4-dibromotetrahydrothiophene 1,1-dioxide, is a saturated five-membered heterocyclic sulfone bearing two bromine atoms on adjacent carbons.[1][2] The presence of the highly polar sulfone group and the two halogen atoms confers distinct physical and chemical properties upon the molecule.

The molecular structure is the foundation of its reactivity. The sulfone group acts as a powerful electron-withdrawing group, which acidifies the protons on the α-carbons (positions 2 and 5) and influences the reactivity of the C-Br bonds.

Figure 1: Chemical Structure of this compound.

Physically, it is a white to off-white crystalline powder.[1] A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15091-30-2 | [1][2] |

| Molecular Formula | C₄H₆Br₂O₂S | [1][3] |

| Molecular Weight | 277.96 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 142.0 to 146.0 °C | [3][4] |

| Boiling Point | 402.3 °C at 760 mmHg (Predicted) | [3] |

| Density | 2.241 g/cm³ (Predicted) | |

| Flash Point | 197.1 °C (Predicted) | [3] |

| Solubility | Data not readily available; likely soluble in polar organic solvents. | |

| Topological Polar Surface Area | 42.5 Ų | [1][2] |

Synthesis Pathway

While multiple synthetic routes may exist, a common conceptual pathway to vicinal dibrominated sulfones involves the bromination of an alkene precursor. The synthesis of this compound logically proceeds from the addition of bromine across the double bond of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). This reaction is a classic example of electrophilic addition to an alkene.

Figure 2: Conceptual Synthesis Workflow for this compound.

Mechanism Insight: The reaction proceeds via a cyclic bromonium ion intermediate. The electron-withdrawing sulfone group deactivates the double bond towards electrophilic attack compared to a simple alkene, potentially requiring more forcing conditions. The subsequent nucleophilic attack by a bromide ion (from Br₂) on the bromonium ion intermediate occurs from the anti-face, leading predominantly to the trans-dibrominated product.[5]

Core Reactivity: The Interplay of Elimination and Substitution

The primary utility of this compound in synthesis stems from its ability to undergo elimination reactions to form unsaturated sulfones, which are valuable dienophiles and synthetic intermediates.[6] These reactions often compete with nucleophilic substitution.[7][8] The choice of base, nucleophile, solvent, and temperature are critical "knobs" to tune the reaction toward the desired outcome.[8]

Base-Induced Elimination (Dehydrobromination)

The most prominent reaction of this compound is dehydrobromination to yield 3-bromo-2,5-dihydrothiophene-1,1-dioxide. This is a β-elimination reaction where a base abstracts a proton from a carbon adjacent (β) to the carbon bearing a bromine atom, leading to the formation of a double bond and the expulsion of the bromide leaving group.[9]

Figure 3: E2 Elimination Pathway of this compound.

Causality and Experimental Choices:

-

Mechanism: This reaction typically proceeds via a concerted E2 (elimination, bimolecular) mechanism.[9] This requires an anti-periplanar arrangement of the proton being abstracted and the bromine leaving group for optimal orbital overlap in the transition state.

-

Choice of Base: Strong, non-nucleophilic bases are preferred to favor elimination over substitution.[7] Sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine (Et₃N) are excellent choices because their bulkiness makes it difficult for them to act as nucleophiles and attack the carbon atom directly.[7]

-

Regioselectivity: Since the two bromine atoms are chemically equivalent, and the protons on C2 and C5 are also equivalent, a single major elimination product is typically expected.

Nucleophilic Substitution (Sₙ2) Reactions

While elimination is often the desired pathway, this compound can also undergo nucleophilic substitution, particularly with strong, non-bulky nucleophiles.[10][11] In these reactions, a nucleophile attacks one of the carbon atoms bearing a bromine, displacing the bromide ion.

Factors Favoring Substitution over Elimination:

-

Nucleophile Strength: Strong, non-basic nucleophiles (e.g., I⁻, N₃⁻, RS⁻) favor the Sₙ2 pathway.

-

Steric Hindrance: Less sterically hindered substrates favor Sₙ2. This compound is a secondary halide, where Sₙ2 and E2 reactions are highly competitive.[11]

-

Temperature: Lower temperatures generally favor substitution over elimination, as elimination reactions often have a higher activation energy due to more bond breaking and making in the transition state.[8]

Experimental Protocol: Dehydrobromination to 3-Bromo-2,5-dihydrothiophene-1,1-dioxide

This protocol describes a representative procedure for the synthesis of a key derivative from this compound, illustrating its practical application.

Objective: To synthesize 3-bromo-2,5-dihydrothiophene-1,1-dioxide via E2 elimination.

Materials & Equipment:

-

This compound

-

Triethylamine (Et₃N) or DBU

-

Anhydrous acetonitrile or dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in anhydrous acetonitrile.

-

Base Addition: To the stirred solution, add 1.1 to 1.5 equivalents of triethylamine dropwise at room temperature. The use of a slight excess of base ensures complete reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Gentle heating may be applied if the reaction is sluggish.

-

Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

-

Extraction: Redissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) and wash with water, followed by brine. This removes any remaining salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate fully under reduced pressure to yield the crude product.

-

Purification: The crude 3-bromo-2,5-dihydrothiophene-1,1-dioxide can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Predicted spectrum would show complex multiplets for the methine (-CHBr) and methylene (-CH₂) protons. | [1] |

| ¹³C NMR | Predicted spectrum would show distinct signals for the methine carbons bonded to bromine and the methylene carbons adjacent to the sulfone group. | [1][2] |

| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretch in the sulfone group, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). C-Br stretching vibrations would appear in the fingerprint region. | [1][2] |

| Mass Spectrometry (MS) | The mass spectrum exhibits a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br are in ~1:1 abundance), showing peaks for M, M+2, and M+4. Key fragments would arise from the loss of Br, HBr, and SO₂. The molecular ion peak is observed at m/z 276 (for ⁷⁹Br, ⁷⁹Br). | [12] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as toxic if swallowed and causes serious eye damage.[13] It is also a skin and respiratory irritant.[2][14] Upon heating to decomposition, it can emit highly toxic fumes of bromine and sulfur oxides (SOx).[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[13][14] Handle only in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a versatile, albeit hazardous, chemical intermediate. Its reactivity is dominated by the interplay between the electron-withdrawing sulfone group and the two bromine leaving groups. A thorough understanding of the principles of elimination and substitution reactions allows chemists to strategically employ this molecule as a precursor to valuable unsaturated sulfones and other complex heterocyclic systems. Careful attention to reaction conditions and safety protocols is paramount when working with this compound.

References

- This compound - LookChem. [Link]

- Cas 15091-30-2,this compound - LookChem. [Link]

- Title: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide - St. Olaf College. [Link]

- Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem. [Link]

- Synthesis and properties of some 2,5-dihydrothiophene 1,1-dioxides - VTechWorks. [Link]

- 11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts. [Link]

- Elimination reactions - ResearchG

- Introduction to Elimination Reactions: The Key Pattern - Master Organic Chemistry. [Link]

- Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - NIH. [Link]

- 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 15091-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. stolaf.edu [stolaf.edu]

- 6. Synthesis and properties of some 2,5-dihydrothiophene 1,1-dioxides [vtechworks.lib.vt.edu]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound(15091-30-2) MS spectrum [chemicalbook.com]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.com [fishersci.com]

3,4-Dibromotetrahydrothiophene 1,1-dioxide properties

An In-Depth Technical Guide to 3,4-Dibromotetrahydrothiophene 1,1-dioxide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,4-Dibromotetrahydrothiophene 1,1-dioxide, a pivotal reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, provides a detailed synthesis protocol, explores its critical applications as a synthetic intermediate, and outlines essential safety and handling procedures.

Core Physicochemical and Spectroscopic Properties

3,4-Dibromotetrahydrothiophene 1,1-dioxide, also known as 3,4-Dibromosulfolane, is a stable, crystalline solid at room temperature.[1] Its structure, featuring a saturated five-membered sulfone ring with vicinal bromine atoms, makes it an exceptionally useful and versatile building block in synthetic chemistry. The electron-withdrawing sulfone group significantly influences the reactivity of the adjacent C-H bonds and the C-Br bonds, predisposing the molecule to specific, high-yield transformations.[1]

Physical and Chemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 3,4-dibromothiolane 1,1-dioxide | [2] |

| Synonyms | This compound, NSC 39636 | [1][2] |

| CAS Number | 15091-30-2 | [2][3] |

| Molecular Formula | C₄H₆Br₂O₂S | [2][3] |

| Molecular Weight | 277.96 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 143 °C | [3] |

| Boiling Point | 402.3 °C (Predicted) | [3] |

| InChIKey | CGWKQCYAMPDEGC-UHFFFAOYSA-N | [2][3] |

| SMILES | O=S1(=O)CC(Br)C(Br)C1 | [1] |

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of the compound.

-

¹H NMR: Spectral data is available and can be referenced for structural confirmation.[2]

-

IR Spectra (KBr Wafer): Key stretches associated with the sulfone group (O=S=O) are prominent, typically appearing as strong bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). The C-Br stretches appear in the fingerprint region.[2]

-

Mass Spectrometry (GC-MS): The mass spectrum provides definitive evidence of the molecular weight and bromine isotope pattern.[2]

Synthesis Protocol: From 3-Sulfolene to 3,4-Dibromotetrahydrothiophene 1,1-dioxide

The most direct and efficient synthesis of the title compound is achieved through the electrophilic addition of bromine across the double bond of 2,5-dihydrothiophene 1,1-dioxide (commonly known as 3-sulfolene).[4] This reaction is a classic example of alkene halogenation, where the electron-rich π-bond of the sulfolene attacks a bromine molecule, proceeding through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, typically resulting in the trans-dibrominated product.

Experimental Workflow

Caption: Mechanism of the Ramberg-Bäcklund reaction.

Field-Proven Insight: The primary advantage of using 3,4-Dibromotetrahydrothiophene 1,1-dioxide is that it serves as a stable, solid, and easily handled precursor to 1,3-butadiene, which is a gas at room temperature. This allows for the controlled, in situ generation of the diene in a reaction vessel, which is particularly valuable for performing Diels-Alder reactions with high precision and safety. [5]The rate of diene generation can be controlled by the addition of the base, allowing for cleaner reactions and higher yields of the desired cycloadduct.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed. The information provided here is a synthesis of available safety data sheets and should be supplemented by a full institutional risk assessment before use.

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2]

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields.

-

Hand Protection: Use impervious gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling Practices: Avoid generating dust. Ensure all sources of ignition are removed from the handling area.

First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]Keep away from strong bases and oxidizing agents.

Conclusion

3,4-Dibromotetrahydrothiophene 1,1-dioxide is a synthetically valuable reagent whose utility is centered on its ability to act as a stable precursor for dienes via the Ramberg-Bäcklund reaction. Its well-defined properties, straightforward synthesis, and critical role in facilitating controlled cycloaddition reactions underscore its importance in the toolkit of the modern organic chemist. Adherence to rigorous safety protocols is essential for its handling and application.

References

- Sulfolene - Wikipedia. (n.d.). Wikipedia.

- Fehnel, E. A. (1951). Synthesis and properties of some 2,5-dihydrothiophene 1,1-dioxides. VTechWorks.

- 3,4-Dibromotetrahydrothiophene 1,1-dioxide,95% - Acmec Biochemical. (n.d.). Acmec Biochemical.

- Ramberg–Bäcklund reaction - Wikipedia. (n.d.). Wikipedia.

- Ramberg-Bäcklund Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Experiment #4 - The Diels Alder Reaction. (n.d.).

- A new one-flask Ramberg-Bäcklund reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem. (n.d.). PubChem.

- Ramberg-Bäcklund Reaction - YouTube. (2022, September 30). Professor Dave Explains.

- Ramberg–Bäcklund reaction | Request PDF. (n.d.). ResearchGate.

Sources

- 1. CAS 15091-30-2: Thiophene, 3,4-dibromotetrahydro-, 1,1-dio… [cymitquimica.com]

- 2. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 15091-30-2[3,4-Dibromotetrahydrothiophene 1,1-dioxide 95%]- Jizhi Biochemical [acmec.com.cn]

- 4. Sulfolene - Wikipedia [en.wikipedia.org]

- 5. Experiment #4 [sas.upenn.edu]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Physical Properties of 3,4-Dibromosulfolane

January 2026

Foreword

For the researcher engaged in the intricate world of synthetic chemistry and drug development, a comprehensive understanding of a reagent's physical properties is not merely academic—it is the bedrock of predictable, reproducible, and safe experimentation. This compound, a halogenated sulfone, presents itself as a valuable synthetic intermediate. Its utility in introducing the sulfolane moiety and as a precursor for further functionalization makes it a compound of significant interest.[1] This guide moves beyond a simple data sheet to provide a deeper, field-proven perspective on the core physical characteristics of this compound, offering insights into the causality behind its properties and the methodologies for their verification.

Molecular Identity and Structure

This compound, systematically named 3,4-dibromotetrahydrothiophene 1,1-dioxide, is a five-membered heterocyclic compound containing a sulfone group and two bromine atoms on adjacent carbons.[2] The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the C-Br bonds and the overall polarity of the molecule.

The structure contains two stereocenters at the C3 and C4 positions, meaning it can exist as different stereoisomers. The physical properties reported in the literature typically refer to the racemic mixture unless otherwise specified.

Caption: Figure 1. Chemical Structure of this compound

Core Physical Properties: A Quantitative Overview

The physical state and fundamental properties of a compound dictate its handling, storage, and reaction setup. While some sources describe this compound as a colorless liquid, this is likely erroneous or refers to the compound above its melting point.[1] The majority of reliable data indicates it is a white to off-white crystalline solid at standard temperature and pressure.[3][4]

| Property | Value | Source(s) |

| CAS Number | 15091-30-2 | [1][2][3] |

| Molecular Formula | C₄H₆Br₂O₂S | [1][2][3] |

| Molecular Weight | 277.96 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [3][4] |

| Melting Point | 142 - 146 °C | [1][4][5][6] |

| Boiling Point | 402.3 °C at 760 mmHg (decomposes) | [1][6] |

| Density | ~2.0 - 2.2 g/cm³ (estimate) | [1][6] |

| Flash Point | 197.1 °C | [1][6] |

| Storage Temperature | Room Temperature, in a dry, dark place | [1][6] |

Expert Insight: The high melting point is consistent with a well-ordered crystal lattice structure, likely stabilized by strong dipole-dipole interactions from the sulfone group. The high boiling point is also expected due to the molecule's high molecular weight and polarity, though it is likely to decompose before reaching this temperature under atmospheric pressure. The variance in reported density values is common for estimates and may depend on the crystalline form.

Spectroscopic Profile

Spectroscopic data provides an unassailable fingerprint for compound identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 3.5-5.0 ppm) corresponding to the methine (CH-Br) and methylene (CH₂) protons on the sulfolane ring. The exact chemical shifts and coupling patterns will be dependent on the stereochemistry (cis/trans) of the bromine atoms.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two non-equivalent carbons of the sulfolane ring. The carbons bonded to bromine will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong, characteristic absorption bands for the sulfone group. Key expected peaks include:

-

~1320-1280 cm⁻¹: Asymmetric SO₂ stretching

-

~1160-1120 cm⁻¹: Symmetric SO₂ stretching

-

~700-500 cm⁻¹: C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and halogen presence.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.[7] The M, M+2, and M+4 peaks will appear in an approximate ratio of 1:2:1, confirming the presence of two bromines. The monoisotopic mass is 275.84553 Da.[2][3]

-

Fragmentation: Common fragmentation pathways would involve the loss of Br, HBr, and SO₂. A prominent peak at m/z 53 is often observed.[7]

Experimental Verification of Physical Properties

Trust in a reagent begins with the in-house verification of its properties. The following section outlines standard, self-validating protocols for confirming the identity and purity of a this compound sample.

Caption: Figure 2. Workflow for the Physical Characterization of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. This protocol uses a standard digital melting point apparatus for accuracy and reproducibility.

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline this compound sample to ensure uniform heat transfer.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~143 °C).

-

Approximately 15 °C below the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (≤ 2 °C) is indicative of high purity.

Protocol: FT-IR Analysis

Causality: This method confirms the presence of key functional groups (sulfone, C-Br) by detecting their characteristic vibrational frequencies. The KBr pellet method is ideal for solid samples, minimizing interference from solvents.

-

Sample Preparation: Add 1-2 mg of this compound to ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the mixture until it is a fine, homogenous powder. The transparency of the final pellet depends on the particle size.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Analysis: Compare the resulting spectrum to a reference, verifying the presence of the strong SO₂ stretches (~1300 cm⁻¹ and ~1140 cm⁻¹) and C-Br vibrations.

Safety, Handling, and Storage

Trustworthiness through Safety: A core tenet of laboratory work is the safe handling of all reagents. This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles with side shields, nitrile gloves, and a lab coat.[8][9][10]

-

Handling: Avoid creating dust. Use appropriate tools for transfer. In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.[1] It should be kept away from strong oxidizing agents.[11]

Conclusion: A Profile of a Versatile Intermediate

This compound is a stable, crystalline solid with well-defined physical and spectroscopic properties. Its high melting point and polarity, driven by the sulfone group, are its defining characteristics. For the drug development professional or synthetic chemist, this compound serves as a robust building block, and the protocols and data within this guide provide the necessary framework for its confident and safe application in the laboratory. Verifying its properties in-house using the described methodologies ensures both the integrity of the starting material and the ultimate success of the synthetic endeavor.

References

- LookChem. (n.d.). Cas 15091-30-2, this compound.

- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.

- ChemSrc. (2018). Safety Data Sheet.

- LookChem. (n.d.). This compound.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 15091-30-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 15091-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound(15091-30-2) MS spectrum [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 3,4-Dibromosulfolane

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-Dibromosulfolane (CAS RN: 15091-30-2), a halogenated heterocyclic compound.[1][2] As a key intermediate in various synthetic pathways, rigorous structural confirmation and purity assessment are paramount.[2] This document details the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used to characterize this molecule: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are presented with a focus on not just the procedural steps, but the scientific rationale behind them, ensuring a robust and validated approach for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, systematically named 3,4-dibromothiolane 1,1-dioxide, is a derivative of tetrahydrothiophene.[3] The sulfolane ring imparts polarity, while the two bromine atoms introduce significant atomic mass and specific isotopic signatures, which are key features in its spectroscopic analysis.

Key Properties:

-

Molecular Formula: C₄H₆Br₂O₂S[3]

-

Molecular Weight: 277.96 g/mol [3]

-

Appearance: White to off-white crystalline powder.[2]

-

Monoisotopic Mass: 275.84553 Da[3]

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Principle of Analysis

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, IR is essential for confirming the presence of the sulfone (SO₂) group and the aliphatic C-H bonds, and observing the influence of the C-Br bonds.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The choice of the Potassium Bromide (KBr) pellet method is based on its suitability for solid, non-volatile samples and its transparency across a wide IR range, preventing interference with the analyte's spectrum.[4]

Caption: A plausible EI-MS fragmentation pathway for this compound.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a powerful and self-validating system for the complete structural elucidation of this compound. IR spectroscopy confirms the presence of the key sulfone functional group. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, confirming the connectivity and chemical environment of all atoms. Finally, Mass Spectrometry provides the definitive molecular weight and, through its unique isotopic pattern, unambiguously confirms the presence of two bromine atoms. Together, these techniques deliver a comprehensive and reliable spectroscopic profile essential for quality control and research applications.

References

- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.

- Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

- All 'Bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.

- ResearchGate. (2025). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Instrumental Methods of Analysis. (n.d.). XIII. SPECTRA AND MOLECULAR STRUCTURE.

- Oregon State University. (n.d.). 1H NMR Chemical Shifts.

- University of Calgary. (n.d.). NMR Chemical Shifts.

- Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds.

- University of Colorado Boulder. (n.d.). IR Chart.

- ResearchGate. (n.d.). Mass spectrum of sulfolane from NIST website.

- Wikipedia. (n.d.). Sulfur dioxide.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- Scribd. (n.d.). 13C NMR Chemical Shifts Guide.

- University of Potsdam. (n.d.). Table of Characteristic IR Absorptions.

- National Center for Biotechnology Information. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- PubChem. (n.d.). 3,4-Dibromothiophene 1,1-dioxide. National Center for Biotechnology Information.

- Acmec Biochemical. (n.d.). 3,4-Dibromotetrahydrothiophene 1,1-dioxide,95%.

- NIST. (n.d.). Thiophene, 3,4-dibromo-. NIST Chemistry WebBook.

- AIP Publishing. (n.d.). High-pressure vibrational spectroscopy of sulfur dioxide.

- NIST. (n.d.). Search for Species Data by Molecular Weight. NIST Chemistry WebBook.

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the NMR Spectra of 3,4-Dibromosulfolane

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS: 15091-30-2). Designed for researchers, chemists, and professionals in drug development, this document delves into the structural elucidation of this important synthetic intermediate through ¹H and ¹³C NMR spectroscopy. We will explore the theoretical underpinnings of its spectral features, present and interpret experimental data, and provide a validated protocol for sample analysis. The causality behind spectral patterns, driven by the molecule's unique structural and electronic properties, is a central focus.

Introduction: The Molecular Profile of this compound

This compound, also known by its IUPAC name 3,4-dibromothiolane 1,1-dioxide, is a halogenated heterocyclic compound.[1] It belongs to the sulfolane family, characterized by a five-membered saturated ring containing a sulfone group (-SO₂-). The presence of two bromine atoms makes it a valuable and reactive intermediate in organic synthesis, particularly for introducing the sulfone moiety into pharmaceuticals and agrochemicals.[2]

Accurate structural confirmation and purity assessment are paramount when using such reagents. NMR spectroscopy stands as the most powerful tool for the unambiguous structural characterization of small organic molecules like this compound in solution.

Caption: 2D Structure of this compound.

Theoretical NMR Analysis: Predicting the Spectrum

Before analyzing experimental data, a theoretical examination of the molecule's structure allows us to predict the key features of its ¹H and ¹³C NMR spectra. This approach is fundamental to robust spectral interpretation. The molecule possesses a C₂ axis of symmetry, assuming a trans configuration of the bromine atoms, which significantly simplifies the expected spectra.

¹H NMR Spectrum Prediction

Due to molecular symmetry, the six protons in this compound are grouped into two distinct chemical environments:

-

H-3 and H-4: These two methine protons are chemically equivalent. They are directly attached to carbons bearing highly electronegative bromine atoms, which strongly deshields them. This will shift their resonance significantly downfield.

-

H-2 and H-5: The four methylene protons are also grouped. The two protons on C-2 are equivalent to the two on C-5. These protons are adjacent to the powerful electron-withdrawing sulfone group, which will also cause a notable downfield shift, though typically less pronounced than the effect of a directly bonded halogen.

Spin-Spin Coupling:

-

The methine protons (H-3/H-4) will couple with the adjacent methylene protons (H-2/H-5).

-

The methylene protons (H-2/H-5) will couple with the adjacent methine proton (H-3 or H-4). The resulting splitting patterns are expected to be complex multiplets, not simple first-order patterns, due to the rigid cyclic structure and potential for diastereotopicity among the methylene protons.

¹³C NMR Spectrum Prediction

The C₂ symmetry also dictates that there will be only two signals in the proton-decoupled ¹³C NMR spectrum:

-